(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-4-5-13-6-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJSNQCNXVJXDM-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNCC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CCNC[C@@H]2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that play crucial roles in various biological processes, including organ development, cell proliferation and migration, and angiogenesis.
Mode of Action
The compound interacts with FGFRs, inhibiting their activity. Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling. This compound interferes with this process, thereby inhibiting the activation of these signaling pathways.
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways. These pathways regulate various cellular processes, and their abnormal activation due to FGFR mutations is associated with the progression and development of several cancers.
Pharmacokinetics
It’s noted that the compound has a low molecular weight, which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Biological Activity
(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate is a compound belonging to the class of pyrrolopyridines, which are characterized by their unique bicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- IUPAC Name : tert-butyl (3aR,7aS)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
- CAS Number : 1251014-37-5
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets. The compound has been investigated for its effects on several pathways and conditions:
- Antagonistic Activity : Research indicates that compounds related to pyrrolopyridines may act as antagonists for specific receptors, potentially influencing metabolic pathways associated with obesity and diabetes. For instance, studies have shown that similar compounds can reduce circulating plasma levels of retinol-binding protein 4 (RBP4), a protein linked to insulin resistance and obesity .
- Neuroprotective Effects : Some derivatives of pyrrolopyridines have demonstrated neuroprotective properties in various models. The structural features of this compound may contribute to this activity through modulation of neurotransmitter systems or reduction of oxidative stress .
- Antitussive Activity : Related compounds have been evaluated for their antitussive effects in animal models. The mechanism is thought to involve modulation of cough reflex pathways, suggesting potential applications in treating cough-related disorders .
Case Study 1: RBP4 Modulation
A study explored the effects of a related pyrrolopyridine on RBP4 levels in rodent models. The compound significantly reduced serum RBP4 levels by over 85%, indicating its potential as a therapeutic agent for metabolic disorders . The structural modifications in these compounds were crucial for enhancing their binding affinity and stability.
Case Study 2: Neuroprotection in Models of Neurodegeneration
In another study focusing on neuroprotective effects, derivatives similar to this compound were tested in models of oxidative stress-induced neuronal damage. Results showed a significant reduction in neuronal apoptosis and improved survival rates compared to controls .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 1251014-37-5 |
| IUPAC Name | tert-butyl (3aR,7aS)-octahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate |
| Biological Activity | Effect |
|---|---|
| RBP4 Modulation | Reduced serum levels by >85% |
| Neuroprotective Effects | Decreased neuronal apoptosis |
| Antitussive Activity | Modulated cough reflex |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective effects and may be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. The unique structure of (3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate allows for diverse modifications that can enhance its efficacy and selectivity towards specific biological targets.
Synthesis of Novel Compounds
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity can be exploited to create various derivatives that may possess enhanced pharmacological properties. For example, researchers have utilized this compound to synthesize analogs that demonstrate improved activity against certain cancer cell lines.
In vitro studies have shown that this compound exhibits significant biological activity, including antimicrobial and anti-inflammatory properties. These findings suggest its potential use in developing new antimicrobial agents or anti-inflammatory drugs.
Structure-Activity Relationship (SAR) Studies
The compound is often used in SAR studies to understand how structural variations affect biological activity. By modifying different parts of the molecule, researchers can identify which functional groups contribute to its pharmacological effects and optimize lead compounds for better therapeutic outcomes.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results indicated that treatment with this compound significantly reduced neuronal loss and improved cognitive function compared to control groups. This study highlights the potential of this compound as a candidate for further development in neurodegenerative disease therapies.
Case Study 2: Antimicrobial Activity
Another research project focused on the antimicrobial properties of derivatives synthesized from this compound. The derivatives were tested against various bacterial strains, showing promising results as effective antibacterial agents. This case underscores the importance of this compound in the search for new antibiotics.
Data Tables
| Activity Type | Observations |
|---|---|
| Neuroprotective | Significant reduction in neuronal loss |
| Antimicrobial | Effective against multiple bacterial strains |
| Anti-inflammatory | Reduction in inflammatory markers |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
A key stereoisomer, (3aR,7aR)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate (CAS: 1273568-65-2), shares the same molecular formula and weight but differs in the spatial arrangement of substituents. This stereochemical variation can significantly alter physicochemical and biological properties. For example:
- Solubility and Stability : The Boc group enhances solubility in organic solvents, but stereochemistry may influence crystallinity and metabolic stability.
- Biological Activity: Stereoisomers often exhibit divergent binding affinities.
Core Structural Analogs
Pyrrolo[3,4-c]pyrrole Derivatives
Key differences include:
- Pharmacological Activity : Compound 24 demonstrated moderate autotaxin (ATX) inhibition (IC₅₀ = 220 nM) in enzyme assays, attributed to its benzotriazole substituent .
Cyclopenta[c]pyrrole Derivatives
This modification reduces ring strain and alters lipophilicity.
Comparative Data Table
| Compound Name | CAS Number | Core Structure | Key Substituents | Synthesis Method | Biological Activity (IC₅₀) | Solubility (HT-Solubility Assay) |
|---|---|---|---|---|---|---|
| (3aR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate | 1932275-31-4 | Pyrrolo[3,4-c]pyridine | Boc group | Boc protection (inferred) | Not reported | Not reported |
| (3aR,7aR)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate | 1273568-65-2 | Pyrrolo[3,4-c]pyridine | Boc group (different position) | Stereoselective synthesis | Not reported | Not reported |
| (3aS,6aS)-tert-butyl 5-(benzotriazole-carbonyl)pyrrolo[3,4-c]pyrrole-2-carboxylate | N/A | Pyrrolo[3,4-c]pyrrole | Boc + benzotriazole | Hydrogenation, coupling reagents | 220 nM (ATX inhibition) | 12 µM (phosphate buffer) |
| (3aR,6aS)-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | N/A | Cyclopenta[c]pyrrole | Boc + ketone | RuO₂-mediated oxidation | Not reported | Not reported |
Key Findings and Implications
- However, benzotriazole-containing analogs (e.g., Compound 24) show superior inhibition due to additional π-π interactions .
- Stereochemistry Matters : The (3aR,7aS) configuration may favor specific binding conformations unavailable to its (3aR,7aR) isomer, though experimental validation is needed.
- Synthetic Accessibility : Boc protection is a common strategy, but oxidation steps (e.g., RuO₂) introduce complexity and cost .
Q & A
Basic: What are the key synthetic routes for preparing (3aR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate?
The synthesis typically involves multistep functionalization of bicyclic amine precursors. A validated route starts with (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole , which undergoes Boc protection under mild conditions (0°C, Boc₂O in CH₂Cl₂, 16 hours) to yield the tert-butyl carbamate intermediate. Subsequent oxidation with NaIO₄ and RuO₂·H₂O in CH₃CN/CCl₄/H₂O (24 hours) introduces ketone functionality, followed by cyclization in Ac₂O/NaOAc at 120°C to form the hexahydro-pyrrolopyridine core. Purification via flash chromatography or Kugelrohr distillation is critical for enantiomeric purity .
Advanced: How can researchers resolve discrepancies in stereochemical outcomes during the synthesis of this compound?
Stereochemical inconsistencies often arise during cyclization or oxidation steps. To address this:
- Chiral HPLC or SFC should be employed post-synthesis to verify enantiomeric excess.
- Reaction temperature control (e.g., maintaining ≤25°C during Boc protection) minimizes racemization .
- Mechanistic studies (e.g., DFT calculations) can predict transition states favoring the (3aR,7aS) configuration. Cross-referencing with analogs like (3aR,6aS)-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ( ) helps identify steric or electronic influences on stereoselectivity.
Basic: What analytical techniques are recommended for characterizing this compound?
- NMR (¹H/¹³C/DEPT-135) : Confirm regiochemistry via coupling constants (e.g., axial vs. equatorial protons in the pyrrolidine ring).
- HRMS (ESI-TOF) : Verify molecular weight (C₁₂H₂₂N₂O₂, MW 226.32) and isotopic patterns .
- IR Spectroscopy : Detect Boc carbonyl stretching (~1680–1720 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹) .
Advanced: How can researchers optimize reaction yields in the RuO₂-mediated oxidation step?
Key variables include:
- Solvent ratio : A 2:1:1 mixture of CH₃CN/CCl₄/H₂O maximizes solubility of RuO₂ while stabilizing reactive intermediates .
- Catalyst loading : 5–10 mol% RuO₂·H₂O balances cost and efficiency.
- Quenching protocol : Rapid filtration through Celite® prevents over-oxidation. Parallel optimization with structurally similar compounds (e.g., tert-butyl 3a-benzyl-2-methyl-3-oxo-3a,4,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-5(3H)-carboxylate , ) provides comparative insights.
Basic: What are the primary applications of this compound in medicinal chemistry?
It serves as a rigid bicyclic scaffold for designing protease inhibitors or GPCR modulators. The Boc group enhances solubility for SAR studies, while the pyrrolopyridine core mimics peptide β-strands in enzyme binding pockets . Derivatives like (3aR,7aS)-2-(5-chloropyrazine-2-carbonyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate ( ) demonstrate utility in kinase inhibition.
Advanced: What strategies mitigate decomposition during long-term storage?
- Lyophilization : Store as a lyophilized solid under argon at –20°C to prevent hydrolysis of the Boc group.
- Stabilizers : Add 1% w/w ascorbic acid to scavenge reactive oxygen species.
- Accelerated stability studies (40°C/75% RH for 6 months) can model degradation pathways, referencing analogs like tert-butyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate ( ).
Basic: How does the compound’s stereochemistry influence its reactivity?
The (3aR,7aS) configuration imposes restricted rotation in the bicyclic system, affecting nucleophilicity at the pyrrolidine nitrogen. For example, axial Boc groups in this configuration reduce steric hindrance during acylations compared to (3aS,7aR) isomers .
Advanced: How can computational methods aid in predicting the compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Model passive membrane permeability using logP values (~1.8 predicted via ChemAxon) and polar surface area (PSA ≈ 45 Ų).
- CYP450 metabolism prediction : Tools like StarDrop™ identify vulnerable sites (e.g., pyrrolidine N-dealkylation) .
Basic: What safety precautions are essential when handling this compound?
- PPE : Nitrile gloves and safety goggles.
- Ventilation : Use fume hoods during solvent evaporation (e.g., CH₂Cl₂, Ac₂O).
- Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .
Advanced: How can researchers troubleshoot low yields in the final cyclization step?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
